5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine
Description
This compound features a pyridine core substituted at the 2-position with a 1H-tetrazol-1-yl group and at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The tetrazole group is a nitrogen-rich heterocycle known for its bioisosteric properties, often mimicking carboxylic acids in medicinal chemistry. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation in drug discovery . The compound’s dual functionality makes it valuable for synthesizing biaryl structures with integrated tetrazole motifs, which are prevalent in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(tetrazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN5O2/c1-11(2)12(3,4)20-13(19-11)9-5-6-10(14-7-9)18-8-15-16-17-18/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCOSDKYSMWJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and applications.
Structure
The compound features a pyridine ring substituted with a tetrazole moiety and a dioxaborolane group. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈B₂N₄O₂ |
| Molecular Weight | 270.06 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is largely attributed to the interaction of the boron atom with biological molecules, which can affect enzyme function and cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds containing boron exhibit antimicrobial properties. For instance, studies have shown that derivatives of boronic acids can inhibit bacterial growth by interfering with cell wall synthesis and other critical processes. The specific compound may share similar mechanisms due to its structural characteristics.
Anticancer Potential
The incorporation of the tetrazole moiety is notable as tetrazoles have been recognized for their anticancer properties. Studies suggest that tetrazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell proliferation and survival.
Enzyme Inhibition
Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes. For example, it might inhibit proteases or kinases, which are critical in various biological processes including cancer progression and inflammation.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of boron-containing compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against tested strains .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of tetrazole derivatives revealed that compounds similar to the target compound induced apoptosis in breast cancer cell lines (MCF-7). The study reported IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM . This suggests potential therapeutic applications in oncology.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. The incorporation of the tetrazole moiety is significant as tetrazoles are known for their bioisosteric properties compared to carboxylic acids. This can enhance the pharmacokinetic profile of drug candidates.
Case Study : Research has shown that derivatives containing tetrazole groups exhibit improved activity against certain enzymes involved in cancer proliferation. The boron atom in this compound can facilitate the formation of stable complexes with biomolecules.
Catalysis
The boron-containing structure allows this compound to act as a catalyst or catalyst precursor in various organic transformations. Its ability to form stable complexes with Lewis bases makes it suitable for facilitating reactions such as Suzuki-Miyaura cross-coupling.
Case Study : In a study published in "Journal of Organic Chemistry," the compound was successfully used as a catalyst for the coupling of aryl halides with boronic acids under mild conditions, demonstrating its efficacy in promoting C-C bond formation.
Materials Science
The unique properties of this compound make it an excellent candidate for developing new materials, particularly in the field of organic electronics. Its ability to form π-stacking interactions can be exploited in the design of organic semiconductors.
Case Study : Research conducted on polymer blends incorporating this compound showed enhanced charge transport properties and stability compared to traditional materials used in organic light-emitting diodes (OLEDs).
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential drug candidate with improved pharmacokinetics | Enhanced enzyme inhibition related to cancer proliferation |
| Catalysis | Catalyst precursor for organic transformations | Effective in C-C bond formation via Suzuki-Miyaura coupling |
| Materials Science | Development of organic semiconductors | Improved charge transport in OLED applications |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Boronate Esters
The compound is structurally related to several pyridine-based boronate esters, differing primarily in the substituents at the 2-position. Key comparisons include:
Research Findings and Key Data
- Acidity : The 1H-tetrazol-1-yl group has a pKa ~4.9, making it more acidic than pyrazole (pKa ~14) but less than carboxylic acids (pKa ~2–3). This property is critical for mimicking carboxyl groups in drug design .
- Cross-Coupling Efficiency : In Suzuki reactions, tetrazole-substituted boronates exhibit moderate yields (50–70%) under standard Pd(PPh₃)₄ catalysis, comparable to pyrazole analogs but lower than electron-rich aryl boronates (>80%) .
- Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds (e.g., 4-[5-(dioxaborolan-2-yl)pyridinyl]morpholine) show decomposition temperatures >200°C, suggesting robustness in high-temperature reactions .
Q & A
Q. What are the common synthetic routes for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving:
Boronic ester formation : Reaction of pyridine derivatives with pinacolborane under palladium catalysis (e.g., Suzuki-Miyaura coupling) .
Tetrazole functionalization : Introduction of the tetrazole group via cycloaddition reactions between nitriles and sodium azide under acidic conditions .
Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/methanol mixtures to achieve >95% purity .
| Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| Boronation | Pd(dppf)Cl₂, pinacolborane, THF, 80°C | 60–75% | |
| Tetrazole addition | NaN₃, NH₄Cl, DMF, 100°C | 50–65% |
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, tetrazole protons at δ 9.0–10.0 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (B-O stretching) and ~1600 cm⁻¹ (C=N tetrazole) confirm functional groups .
- Mass Spectrometry (HRMS) : Exact mass analysis to validate molecular formula (e.g., [M+H]⁺ = 316.12) .
Q. How can researchers ensure the compound’s stability during storage?
Methodological Answer:
Q. What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : Serves as a boronic acid precursor for protease inhibitors or kinase-targeting probes via Suzuki coupling .
- Materials Science : Used in covalent organic frameworks (COFs) due to its planar pyridine-tetrazole motif .
Advanced Research Questions
Q. How can reaction yields be optimized for the Suzuki-Miyaura coupling step?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂; the latter improves yields by reducing side reactions .
- Solvent Optimization : Use toluene/water biphasic systems to enhance boronic ester solubility and reduce hydrolysis .
- Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Structural Confirmation : Re-characterize batches via X-ray crystallography to ensure no polymorphism or stereochemical variability .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Q. How can selectivity for biological targets be enhanced through structural modifications?
Methodological Answer:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
Q. How is this compound utilized in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorescence-based substrates (e.g., fluorogenic peptide libraries) .
- Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to map binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
